molecular formula C10H6ClNO3 B3024819 6-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 53977-19-8

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B3024819
CAS RN: 53977-19-8
M. Wt: 223.61 g/mol
InChI Key: CDPXSMNKRFLXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this scaffold .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid consists of a quinoline core, which is a vital scaffold for leads in drug discovery . The compound has a chlorine atom at the 6th position, a hydroxy group at the 4th position, and a carboxylic acid group at the 3rd position .


Physical And Chemical Properties Analysis

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a solid compound . It has a molecular weight of 223.61 . The compound’s SMILES string is ClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 .

Safety And Hazards

The compound is classified under GHS07 for safety. It has a hazard statement of H319, indicating that it can cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Relevant Papers Relevant papers on 6-Chloro-4-hydroxyquinoline-3-carboxylic acid can be found on Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXSMNKRFLXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957399
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

35973-14-9
Record name 35973-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
6-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 4
6-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 5
6-Chloro-4-hydroxyquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Anilinoquinoline-3-carboxylic acid and its derivatives are cyclized in concentrated sulphuric acid to the corresponding 4-hydroxyquinolino-(4’: 3’-2: 3) quinolines (I; R= OH), and with …
Number of citations: 1 pubs.rsc.org
RM ROBERTS - The Journal of Organic Chemistry, 1949 - ACS Publications
VIII somewhat, another factor which makes the yield of the acid represent consider-ably less than the actual amount of acrylateproduced in the first reaction. The acrylates derived from o-…
Number of citations: 122 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.